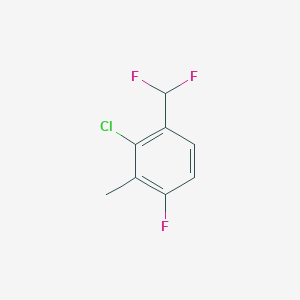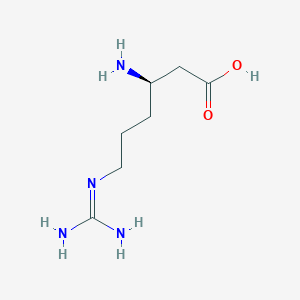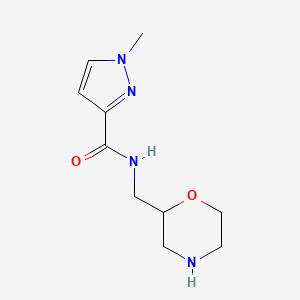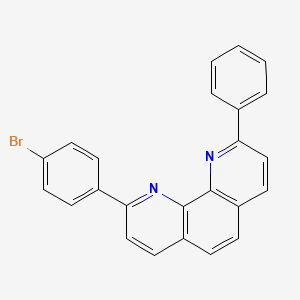
(R)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is a chiral amine compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dichloropyridine.
Chiral Amine Introduction:
Reaction Conditions: Typical reaction conditions might include the use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions, or chiral ligands for asymmetric synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. The use of robust and scalable catalysts and reagents would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might involve the conversion of the pyridine ring to a piperidine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as Pd/C or Raney nickel.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3,5-Dichloropyridin-2-yl)propan-1-amine: The enantiomer of the compound, which might have different biological activity.
3,5-Dichloropyridine: The parent compound without the chiral amine group.
1-(3,5-Dichloropyridin-2-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.
Uniqueness
®-1-(3,5-Dichloropyridin-2-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the dichloropyridine moiety, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10Cl2N2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
(1R)-1-(3,5-dichloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10Cl2N2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3/t7-/m1/s1 |
Clé InChI |
VKHBASGQSRGMPE-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](C1=C(C=C(C=N1)Cl)Cl)N |
SMILES canonique |
CCC(C1=C(C=C(C=N1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)



![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)




![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)

